
2-Phenoxyquinoxaline
Overview
Description
2-Phenoxyquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a phenoxy group at the 2-position. Quinoxaline derivatives are renowned for their diverse biological activities and applications in pharmaceuticals and materials science. The synthesis of this compound is achieved via aryne chemistry, starting from quinoxalin-2(1H)-one and aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride (CsF) under mild, room-temperature conditions . This method yields this compound as the major product (70% yield) alongside minor byproducts like 1-phenylquinoxalin-2(1H)-one (30% yield) . The absence of a carbonyl peak at ~1660 cm⁻¹ in IR spectroscopy confirms the successful arylation of the quinoxaline core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyquinoxaline can be achieved through several methods. One efficient approach involves the use of aryne chemistry. In this method, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with quinoxalin-2(1H)-one to form this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of aryne intermediates is favored due to its high yield and broad substrate scope. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Phenoxyquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Phenoxyquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 2-Phenoxyquinoxaline
Key Observations :
- Synthetic Efficiency: 2-Phenoxypyridine and 4-phenoxyquinazoline exhibit higher yields (85–90%) compared to this compound (70%), likely due to differences in substrate reactivity and steric effects .
- Byproduct Formation: The competing N-arylation pathway in quinoxaline derivatives (e.g., 1-phenylquinoxalin-2(1H)-one) highlights the sensitivity of the quinoxaline core to reaction conditions .
Key Observations :
- Antimicrobial Potency: 2-Chloro-3-methylquinoxaline shows superior antimicrobial activity (MIC 4–8 µg/mL) over this compound, likely due to the electron-withdrawing chloro group enhancing target binding .
- Anticancer Specificity: Hydrazinyl-substituted quinoxalines exhibit nanomolar-range IC₅₀ values, outperforming this compound, which may relate to improved DNA intercalation or kinase inhibition .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Stability: this compound is more stable than its di-N-oxide derivative, which undergoes nucleophilic substitution with ammonia, limiting its utility in basic environments .
- Lipophilicity: The higher LogP of this compound (3.2) compared to 2-phenoxypyridine (1.9) suggests better membrane permeability, aligning with its broader antimicrobial applications .
Biological Activity
2-Phenoxyquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological profiles, and specific biological activities associated with this compound, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenoxyacetone with quinoxaline derivatives under specific conditions. The compound has been synthesized efficiently using various methodologies, including arylation techniques and reactions involving ammonia gas, which can lead to the formation of derivatives such as quinoxaline 1,4-di-N-oxide .
Synthesis Method | Conditions | Yield |
---|---|---|
Reaction with phenoxyacetone | Mild conditions, ammonia gas | High yield |
Arylation techniques | Specific temperature control | Moderate yield |
Pharmacological Profile
This compound exhibits a wide range of pharmacological activities, which can be categorized as follows:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .
- Anti-inflammatory Properties : Shown to reduce inflammation markers in vitro and in vivo .
- Antitubercular Activity : Some derivatives have been tested for their efficacy against Mycobacterium tuberculosis .
Detailed Research Findings
Several studies have provided insights into the biological activities of this compound and its derivatives:
- Anticancer Mechanisms : Research indicates that quinoxaline derivatives can act as multi-target molecules affecting various pathways involved in cancer progression. They have been shown to inhibit protein kinases, which are crucial for cell survival and proliferation. For instance, certain derivatives demonstrated significant cytotoxicity in human cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .
- Antimicrobial Efficacy : The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Studies reveal that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .
- Case Study - Antitubercular Activity : A series of this compound derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated promising activity, suggesting potential for development into new antitubercular agents .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results showed an IC50 value indicating significant cytotoxicity, particularly in breast cancer cells. The mechanism was attributed to the compound's ability to inhibit tubulin polymerization, leading to disrupted mitosis .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of this compound's antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a novel antibacterial agent .
Q & A
Q. What are the standard methods for synthesizing 2-Phenoxyquinoxaline?
Basic Research Question
The synthesis of this compound typically involves aryne-mediated reactions or condensation strategies. A widely used method employs aryne chemistry , where quinoxalin-2(1H)-one derivatives react with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of CsF at room temperature, yielding this compound as the major product (7:3 ratio against N-arylated by-products) . IR spectroscopy (absence of a carbonyl peak at ~1660 cm⁻¹) confirms the formation of the iminoxy structure. Alternative methods include condensation of glyoxal with o-phenylenediamine, but this requires sodium bisulfite to suppress resinous by-products and improve yields (~30% without additives) .
Methodological Approach :
Use IR to confirm product identity.
Optimize solvent polarity and additives via DOE (Design of Experiments).
Compare yields under controlled conditions (e.g., with/without NaHSO₃) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Basic Research Question
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates this compound from N-arylated by-products .
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for high-purity crystals.
- HPLC : Resolves complex mixtures, especially for derivatives with similar Rf values .
Q. What strategies optimize regioselectivity in aryne-mediated synthesis of this compound?
Advanced Research Question
Regioselectivity is controlled by:
- Precursor Design : Use electron-rich aryne precursors to favor O-arylation.
- Catalyst Tuning : CsF generates arynes efficiently, minimizing competing pathways .
- Steric Effects : Bulky substituents on the quinoxaline core direct aryne addition to less hindered sites.
Q. What in vitro models are used to assess the biological activity of this compound?
Basic Research Question
- Enzyme Inhibition Assays : Target kinases or proteases linked to disease pathways (e.g., cancer).
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Molecular Docking : Predict binding affinity to therapeutic targets (e.g., EGFR tyrosine kinase) .
Q. How is the toxicity of this compound evaluated in preclinical research?
Advanced Research Question
- In Vitro Tox Screens : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity.
- Ames Test : Evaluate mutagenicity using Salmonella strains .
- ECHA Guidelines : Follow GHS protocols for acute toxicity testing (oral, dermal, inhalation) .
Q. What challenges exist in crystallographic analysis of this compound derivatives?
Advanced Research Question
- Crystal Packing : Bulky phenoxy groups disrupt lattice formation, requiring slow evaporation techniques.
- Hydrogen Bonding : Weak intermolecular forces complicate structure resolution; use low-temperature XRD .
- Disorder : Dynamic substituents (e.g., rotating phenyl rings) require advanced refinement models .
Q. How can by-products in this compound synthesis be mitigated?
Basic Research Question
Properties
IUPAC Name |
2-phenoxyquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDZLWKEACOABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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